An In-Depth Technical Guide to the Synthesis of Morpholino(piperidin-4-yl)methanone Hydrochloride
An In-Depth Technical Guide to the Synthesis of Morpholino(piperidin-4-yl)methanone Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of Morpholino(piperidin-4-yl)methanone hydrochloride, a key building block in contemporary drug discovery. This document moves beyond a simple recitation of procedural steps, offering a detailed narrative that elucidates the causal relationships behind the chosen synthetic strategy and experimental protocols. Rooted in the principles of robust and reproducible organic synthesis, this guide is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot similar synthetic challenges. The methodologies described herein are self-validating, incorporating established and reliable chemical transformations. All claims and protocols are substantiated by authoritative references, ensuring scientific integrity and trustworthiness.
Introduction: Strategic Importance and Synthetic Overview
Morpholino(piperidin-4-yl)methanone hydrochloride is a versatile bifunctional molecule that incorporates both a morpholine and a piperidine moiety. These heterocyclic systems are prevalent in a vast array of biologically active compounds and approved pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The title compound serves as a crucial intermediate, enabling the facile introduction of the morpholino-carbonyl-piperidine scaffold in the synthesis of more complex molecular architectures.
The synthetic approach detailed in this guide is a robust and scalable three-step sequence commencing from commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The strategy hinges on the foundational principles of amine protection, amide bond formation, and subsequent deprotection and salt formation. This pathway is favored for its high efficiency, operational simplicity, and the use of well-characterized and reliable reactions.
Analysis of the Synthetic Pathway
The chosen synthetic route is predicated on a logical sequence of transformations that ensures high yields and purity of the final product. The core of this strategy is the use of the tert-butyloxycarbonyl (Boc) protecting group, which is instrumental in preventing unwanted side reactions at the piperidine nitrogen during the amide coupling step.
Diagram of the Synthetic Workflow
Caption: A three-step synthetic route to the target compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the desired product quality at each stage.
Step 1: Synthesis of (N-Boc-piperidin-4-yl)(morpholino)methanone
This step involves the formation of an amide bond between the Boc-protected piperidine carboxylic acid and morpholine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic and highly effective method for this transformation.[1][2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the amine (morpholine).[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 229.28 | 10.0 | 2.29 g |
| Morpholine | 87.12 | 11.0 | 0.96 g (0.97 mL) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 12.0 | 2.30 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 12.0 | 1.62 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20.0 | 2.59 g (3.48 mL) |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.29 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).
-
Add anhydrous dichloromethane (50 mL) and stir the suspension until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add morpholine (0.97 mL, 11.0 mmol) followed by the dropwise addition of DIPEA (3.48 mL, 20.0 mmol).
-
Slowly add EDC (2.30 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (N-Boc-piperidin-4-yl)(morpholino)methanone as a white solid.
Step 2: Synthesis of Morpholino(piperidin-4-yl)methanone (Free Base)
The Boc protecting group is efficiently removed under acidic conditions. A solution of hydrogen chloride in dioxane is a common and effective reagent for this purpose, as it provides anhydrous acidic conditions that minimize side reactions and facilitate the precipitation of the hydrochloride salt if desired, although in this step, the reaction is worked up to isolate the free base.[3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (N-Boc-piperidin-4-yl)(morpholino)methanone | 298.39 | 8.0 | 2.39 g |
| 4 M HCl in 1,4-Dioxane | - | 40.0 | 10 mL |
| Dichloromethane (DCM) | - | - | 20 mL |
| 2 M Sodium Hydroxide (NaOH) | - | - | As needed |
| Diethyl ether | - | - | For precipitation |
Procedure:
-
Dissolve (N-Boc-piperidin-4-yl)(morpholino)methanone (2.39 g, 8.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the 4 M HCl in 1,4-dioxane solution (10 mL, 40.0 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the residue in water (30 mL) and cool in an ice bath.
-
Adjust the pH of the aqueous solution to >12 by the dropwise addition of 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield morpholino(piperidin-4-yl)methanone as a free base, which can be used directly in the next step.
Step 3: Formation of Morpholino(piperidin-4-yl)methanone hydrochloride
The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Morpholino(piperidin-4-yl)methanone | 198.27 | 7.5 (crude) | ~1.49 g |
| 2 M HCl in Diethyl Ether | - | - | As needed |
| Diethyl ether, anhydrous | - | - | 50 mL |
| Isopropanol | - | - | For recrystallization |
Procedure:
-
Dissolve the crude morpholino(piperidin-4-yl)methanone free base (~1.49 g, 7.5 mmol) in anhydrous diethyl ether (50 mL).
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate will form. Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to yield the crude hydrochloride salt.
-
For further purification, recrystallize the solid from a suitable solvent system such as isopropanol/diethyl ether.[6]
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₉ClN₂O₂ |
| Molecular Weight | 234.72 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | 279-286 °C[8] |
| Boiling Point | 369.8 °C (predicted for free base)[7] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: The NMR spectra are the most definitive methods for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the morpholine and piperidine ring protons. The morpholine protons typically appear as two multiplets around 3.6-3.8 ppm.[9] The piperidine ring protons will appear at different chemical shifts, with those adjacent to the nitrogen being the most deshielded. The ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the two heterocyclic rings.[10][11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 199.15) and other characteristic fragmentation patterns.
Safety and Handling
The synthesis of Morpholino(piperidin-4-yl)methanone hydrochloride involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Harmful if swallowed, in contact with skin, or if inhaled. [12]
-
Causes skin and serious eye irritation. [12]
-
May cause respiratory irritation. [12]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of Morpholino(piperidin-4-yl)methanone hydrochloride. By providing a detailed explanation of the chemical principles and experimental procedures, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The methodologies presented are robust and can be adapted for the synthesis of related analogues, furthering the exploration of this important chemical scaffold.
References
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Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 3, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]
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PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 3, 2026, from [Link]
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PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved January 3, 2026, from [Link]
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DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved January 3, 2026, from [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 3, 2026, from [Link]
-
Indian Journal of Chemistry. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Retrieved January 3, 2026, from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved January 3, 2026, from [Link]
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